molecular formula C10H9NO2 B1322056 2-Methylindolizine-6-carboxylic acid CAS No. 256935-78-1

2-Methylindolizine-6-carboxylic acid

Cat. No.: B1322056
CAS No.: 256935-78-1
M. Wt: 175.18 g/mol
InChI Key: XOOAKEGVFPDCFD-UHFFFAOYSA-N
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Description

2-Methylindolizine-6-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Tautomeric Forms : Research has studied the effects of methylation on intermolecular interactions and lipophilicity in methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids, which are structurally related to 2-Methylindolizine-6-carboxylic acid. These compounds exist in equilibrium of lactam and lactim tautomers, affecting their synthesis and properties (Katrusiak, Piechowiak, & Katrusiak, 2011).

  • Reactivities of Ethoxycarbonylindolizine Derivatives : A study on the kinetics of alkaline hydrolysis of various ethoxycarbonylindolizine derivatives, including 2-phenylindolizine-6-carboxylic acids, provided insights into their electronic structures and reactivities (Loseva et al., 1979).

  • Acylation Studies : Investigations into the acylation and carbomethoxylation of 2-methylindolizine reveal insights into the chemical behavior and potential applications of these compounds (Bobrovskii, Lushnikov, & Bundel', 1989).

Biological Activities and Applications

  • Antibacterial and Antifungal Properties : Certain derivatives of 2-aminobenzothiazole-6-carboxylic acid, which are structurally related to this compound, have demonstrated antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity (Chavan & Pai, 2007).

  • Larvicidal Properties : A study on ethyl 3-substituted-7-methylindolizine-1-carboxylates, closely related to this compound, indicated that the indolizine pharmacophore influences larvicidal activity, demonstrating potential in pest control applications (Chandrashekharappa et al., 2018).

  • Photouncaging Applications : Research on 3-acyl-2-methoxyindolizines, which are structurally akin to this compound, has shown that they can efficiently release alcohols or carboxylic acids upon red light-induced photooxidation. This property could be leveraged in controlled drug delivery and activation (Watanabe et al., 2020).

Potential Therapeutic Uses

  • Antineoplastic Activity : A study investigated the potential of indolizine derivatives, including this compound, as antineoplastic agents, finding significant activity against Ehrlich ascites carcinoma (De & Saha, 1975).

  • Synthesis of Novel Indole-Benzimidazole Derivatives : Research involving the synthesis of derivatives from 2-methylindole-3-acetic acid, structurally related to this compound, has led to the creation of combined indole-benzimidazoles, which may have potential therapeutic applications (Wang et al., 2016).

Safety and Hazards

While specific safety data for “2-Methylindolizine-6-carboxylic acid” is not available, carboxylic acids are generally considered hazardous . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-Methylindolizine-6-carboxylic acid” could involve its potential applications in various fields. For instance, carboxylic acids and their derivatives have been studied for their potential use in industrial biotechnology .

Properties

IUPAC Name

2-methylindolizine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-4-9-3-2-8(10(12)13)6-11(9)5-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOAKEGVFPDCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621359
Record name 2-Methylindolizine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256935-78-1
Record name 2-Methyl-6-indolizinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256935-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylindolizine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylindolizine-6-carboxylic acid
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